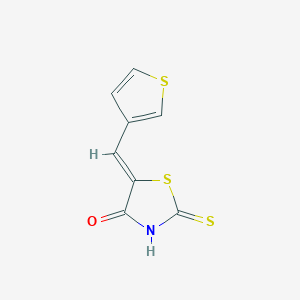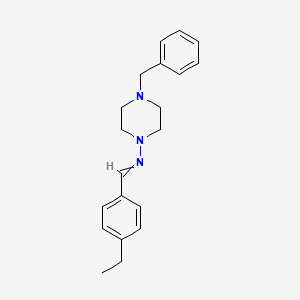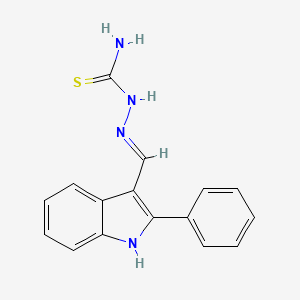![molecular formula C21H27N3S B11667992 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine](/img/structure/B11667992.png)
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylbenzyl group and a methylsulfanylbenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dimethylbenzyl Group: The piperazine core is then reacted with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride to introduce the dimethylbenzyl group.
Introduction of Methylsulfanylbenzylidene Group: The final step involves the condensation of the substituted piperazine with 4-(methylsulfanyl)benzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzylidene and methylsulfanyl groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-chlorobenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine
- 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-ium
Uniqueness
4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine is unique due to the presence of both dimethylbenzyl and methylsulfanylbenzylidene groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications and reactivity.
Eigenschaften
Molekularformel |
C21H27N3S |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C21H27N3S/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI-Schlüssel |
BJXHKJWEHKPVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11667937.png)
![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667942.png)
![3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667944.png)

![11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667946.png)

![5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667951.png)


![N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11667967.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667980.png)
